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Introduction
Plant extracts are a rich source of bioactive compounds with potential therapeutic applications.

Spectrophotometric assays are fundamental in the preliminary validation of these extracts,

providing a rapid and cost-effective means to quantify key phytochemical groups and assess

their biological activities. This document provides detailed protocols for the determination of

total phenolic content (TPC), total flavonoid content (TFC), and antioxidant capacity (DPH and

ABTS assays). Adherence to these standardized protocols is crucial for generating

reproducible and comparable data, which is essential in natural product research and drug

development.

Data Presentation
The quantitative data obtained from the spectrophotometric assays should be summarized for

clear interpretation and comparison. The following tables provide a template for presenting

typical results.

Table 1: Total Phenolic and Flavonoid Content of Plant Extracts
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Plant Extract Sample
Total Phenolic Content
(mg GAE/g extract)

Total Flavonoid Content
(mg QE/g extract)

Camellia sinensis (Green Tea) 150.5 ± 5.2 45.2 ± 2.1

Curcuma longa (Turmeric) 85.3 ± 3.8 25.8 ± 1.5

Rosmarinus officinalis

(Rosemary)
120.1 ± 4.5 35.7 ± 1.9

Vitis vinifera (Grape Seed) 250.8 ± 9.7 75.4 ± 3.3

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. Values are presented as mean ±

standard deviation (n=3).

Table 2: Antioxidant Activity of Plant Extracts

Plant Extract Sample
DPPH Scavenging Activity
(IC₅₀ µg/mL)

ABTS Scavenging Activity
(IC₅₀ µg/mL)

Camellia sinensis (Green Tea) 15.2 ± 1.1 10.5 ± 0.8

Curcuma longa (Turmeric) 35.8 ± 2.5 28.3 ± 1.9

Rosmarinus officinalis

(Rosemary)
25.4 ± 1.8 18.9 ± 1.3

Vitis vinifera (Grape Seed) 8.9 ± 0.7 5.1 ± 0.4

Ascorbic Acid (Standard) 5.0 ± 0.3 3.2 ± 0.2

IC₅₀: The concentration of the extract required to scavenge 50% of the radicals. Values are

presented as mean ± standard deviation (n=3).

Experimental Protocols
Determination of Total Phenolic Content (TPC)
This protocol is based on the Folin-Ciocalteu colorimetric method, where the phosphomolybdic-

phosphotungstic acid complexes in the Folin-Ciocalteu reagent are reduced by phenolic
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compounds in an alkaline medium to form a blue-colored complex.[1][2] The intensity of the

color, measured spectrophotometrically, is proportional to the total phenolic content.

Materials:

Folin-Ciocalteu reagent

Gallic acid (standard)

Sodium carbonate (Na₂CO₃)

Methanol or ethanol (solvent for extraction and dilution)

Distilled water

Plant extract solution (e.g., 1 mg/mL)

Spectrophotometer and cuvettes or 96-well plate reader

Procedure:

Preparation of Standard Curve:

Prepare a stock solution of gallic acid (e.g., 1 mg/mL) in methanol.

From the stock solution, prepare a series of standard solutions with concentrations

ranging from 10 to 100 µg/mL.

Sample Preparation:

Dissolve the plant extract in methanol to a known concentration (e.g., 1 mg/mL).

Assay:

To 0.5 mL of each standard solution or plant extract, add 2.5 mL of 10% (v/v) Folin-

Ciocalteu reagent.

After 5 minutes, add 2.0 mL of 7.5% (w/v) sodium carbonate solution.
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Incubate the mixture in the dark at room temperature for 1 hour.

Measurement:

Measure the absorbance at 765 nm against a blank (containing the solvent instead of the

sample).[3]

Calculation:

Construct a standard curve by plotting the absorbance of the gallic acid standards versus

their concentrations.

Determine the concentration of total phenolics in the plant extract from the standard curve.

Express the total phenolic content as mg of gallic acid equivalents per gram of dry extract

(mg GAE/g).

Determination of Total Flavonoid Content (TFC)
This protocol utilizes the aluminum chloride colorimetric method. Aluminum chloride forms a

stable acid-stable complex with the C-4 keto group and either the C-3 or C-5 hydroxyl group of

flavones and flavonols.[4] Additionally, it can form acid-labile complexes with the ortho-

dihydroxyl groups in the A- or B-ring of flavonoids.

Materials:

Aluminum chloride (AlCl₃)

Quercetin (standard)

Sodium nitrite (NaNO₂)

Sodium hydroxide (NaOH)

Methanol or ethanol

Distilled water

Plant extract solution (e.g., 1 mg/mL)
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Spectrophotometer and cuvettes or 96-well plate reader

Procedure:

Preparation of Standard Curve:

Prepare a stock solution of quercetin (e.g., 1 mg/mL) in methanol.

Prepare a series of standard solutions with concentrations ranging from 10 to 100 µg/mL.

Sample Preparation:

Dissolve the plant extract in methanol to a known concentration (e.g., 1 mg/mL).

Assay:

To 1 mL of each standard solution or plant extract, add 4 mL of distilled water.

Add 0.3 mL of 5% (w/v) sodium nitrite solution.

After 5 minutes, add 0.3 mL of 10% (w/v) aluminum chloride solution.

After another 6 minutes, add 2 mL of 1 M sodium hydroxide solution.[5]

Immediately, bring the final volume to 10 mL with distilled water and mix thoroughly.

Measurement:

Measure the absorbance at 510 nm against a blank.[5]

Calculation:

Construct a standard curve by plotting the absorbance of the quercetin standards versus

their concentrations.

Determine the concentration of total flavonoids in the plant extract from the standard

curve.
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Express the total flavonoid content as mg of quercetin equivalents per gram of dry extract

(mg QE/g).

Determination of Antioxidant Activity: DPPH Radical
Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of antioxidants to

donate a hydrogen atom to the stable DPPH radical, thus neutralizing it.[6] This causes a color

change from violet to yellow, which is measured as a decrease in absorbance.

Materials:

DPPH (2,2-diphenyl-1-picrylhydrazyl)

Ascorbic acid (standard antioxidant)

Methanol or ethanol

Plant extract solution (various concentrations)

Spectrophotometer and cuvettes or 96-well plate reader

Procedure:

Preparation of DPPH Solution:

Prepare a 0.1 mM solution of DPPH in methanol.

Preparation of Standard and Samples:

Prepare a stock solution of ascorbic acid (e.g., 1 mg/mL) and a series of dilutions.

Prepare a series of dilutions of the plant extract.

Assay:

To 1 mL of the DPPH solution, add 1 mL of each standard or sample dilution.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://pubs.acs.org/doi/10.1021/jf803011r
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate the mixture in the dark at room temperature for 30 minutes.

Measurement:

Measure the absorbance at 517 nm.[7]

Calculation:

Calculate the percentage of radical scavenging activity using the following formula:

% Scavenging = [(A_control - A_sample) / A_control] x 100

Where A_control is the absorbance of the DPPH solution without the sample, and

A_sample is the absorbance of the DPPH solution with the sample.

Plot the percentage of scavenging activity against the concentration of the extract or

standard to determine the IC₅₀ value.

Determination of Antioxidant Activity: ABTS Radical
Cation Decolorization Assay
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay involves the

generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[6]

Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by

the decrease in absorbance.

Materials:

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

Potassium persulfate (K₂S₂O₈)

Ascorbic acid (standard antioxidant)

Methanol or ethanol

Phosphate buffered saline (PBS) or water
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Plant extract solution (various concentrations)

Spectrophotometer and cuvettes or 96-well plate reader

Procedure:

Preparation of ABTS•+ Solution:

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium

persulfate.

Mix the two solutions in equal volumes and allow them to react in the dark at room

temperature for 12-16 hours to generate the ABTS•+ radical.

Before use, dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ±

0.02 at 734 nm.[6]

Preparation of Standard and Samples:

Prepare a stock solution of ascorbic acid and a series of dilutions.

Prepare a series of dilutions of the plant extract.

Assay:

To 1 mL of the diluted ABTS•+ solution, add 10 µL of each standard or sample dilution.

Incubate the mixture in the dark at room temperature for 6 minutes.

Measurement:

Measure the absorbance at 734 nm.

Calculation:

Calculate the percentage of radical scavenging activity using the formula provided for the

DPPH assay.
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Plot the percentage of scavenging activity against the concentration of the extract or

standard to determine the IC₅₀ value.

Visualizations
The following diagrams illustrate the workflows for the described spectrophotometric assays.
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Caption: Workflow for Total Phenolic Content (TPC) Assay.
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Caption: Workflow for Total Flavonoid Content (TFC) Assay.
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Caption: Workflow for DPPH and ABTS Antioxidant Assays.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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